(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB 3705 is a bio-active chemical.
Scientific Research Applications
Synthesis and Chemical Properties
- Pyrazoloquinazolines Development : A study by Peet and Huber (1993) discussed the synthesis of pyrazoloquinazolines from 2-aminobenzoylhydrazine, which is a related compound to (2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid (Peet & Huber, 1993).
- Novel Synthesis Methods : Gavin, Annor-Gyamfi, and Bunce (2018) explored the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters, which may provide insights into the synthetic pathways of similar compounds (Gavin, Annor-Gyamfi, & Bunce, 2018).
Potential Therapeutic Applications
- Antibacterial and Antimicrobial Activity : Debnath and Manjunath (2011) reported on the synthesis of various substituted quinazolinone compounds, including (2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid, and their significant antibacterial activities (Debnath & Manjunath, 2011).
- Anticonvulsant Activity : Noureldin et al. (2017) demonstrated that certain quinazolinone derivatives show good anticonvulsant activity, suggesting potential therapeutic applications for similar compounds (Noureldin et al., 2017).
Molecular Interactions and Mechanisms
- Binding Mode Assessment : Tochowicz et al. (2013) assessed the binding mode of a related compound, N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid, as a thymidylate synthase inhibitor, providing insights into the molecular interactions of similar quinazolinone compounds (Tochowicz et al., 2013).
properties
CAS RN |
5854-11-5 |
---|---|
Product Name |
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
Molecular Formula |
C21H21N5O6 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H21N5O6/c22-21-25-15-6-1-11(9-14(15)19(30)26-21)10-23-13-4-2-12(3-5-13)18(29)24-16(20(31)32)7-8-17(27)28/h1-6,9,16,23H,7-8,10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,25,26,30)/t16-/m0/s1 |
InChI Key |
UQFCLENKCDVITL-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC(=NC3=O)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC(=NC3=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CB 3705; CB-3705; CB3705; 5,8-Dideazafolic acid. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.